Fozivudine tidoxil is a thioether lipid conjugate of zidovudine (AZT). [] It acts as a prodrug of zidovudine, meaning it is metabolized in the body to release the active drug, zidovudine. [] Developed by Heidelberg Pharma Holdings, it utilizes their proprietary Linker-Cleavage-Enzyme Technology (LCE_Technology). [] This technology enhances the parent compound's pharmacological, toxicological, and clinical profile by conjugating specific carriers. [] Fozivudine tidoxil demonstrates a particular affinity for lymphatic tissues, achieving high concentrations in these areas. []
Fozivudine tidoxil delivers zidovudine monophosphate directly into cells, primarily targeting mononuclear cells in lymphatic tissues. [, ] It functions as a nucleoside reverse transcriptase inhibitor (NRTI), similar to zidovudine. [] Once inside the cell, Fozivudine tidoxil is cleaved to release zidovudine monophosphate, which then undergoes further phosphorylation to its active triphosphate form. [] This active form inhibits the reverse transcriptase enzyme of the human immunodeficiency virus (HIV), thereby blocking viral replication. [] Importantly, Fozivudine tidoxil exhibits lower activation in bone marrow cells, potentially contributing to reduced myelotoxicity compared to zidovudine. []
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: